Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Description
Properties
IUPAC Name |
ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-14(13(16)17-4-2)9-11-7-5-6-8-12(11)15-10-14/h5-8,15H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOOBNIUYYKECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2NC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzyl Ketones with Ethyl Acetoacetate
One of the most established methods involves the cyclocondensation of 2-aminobenzyl ketones with ethyl acetoacetate in the presence of acid catalysts such as p-toluenesulfonic acid (p-TsOH). This process typically proceeds under reflux conditions in ethanol, facilitating intramolecular cyclization to form the tetrahydroquinoline core with an ethyl ester group at the carboxyl position.
- 2-Aminobenzyl ketone + Ethyl acetoacetate → Cyclization under acidic conditions → Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate
- Solvent: Ethanol
- Catalyst: p-Toluenesulfonic acid (p-TsOH)
- Temperature: Reflux (~80-100°C)
- Duration: 4–8 hours
- Work-up: Recrystallization or chromatography for purification
Hantzsch-Type Multicomponent Reactions
Another approach employs Hantzsch-type multicomponent reactions, combining aldehydes, amines, and β-ketoesters to generate tetrahydroquinoline derivatives. For example, reacting an appropriate aldehyde with ethyl acetoacetate and ammonia or primary amines under acidic catalysis yields the desired compound.
- Aldehyde + Ethyl acetoacetate + Amine → Cyclization → this compound
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (~80-120°C)
- Catalyst: Acid (p-toluenesulfonic acid or acetic acid)
- Duration: 6–12 hours
Mannich-Type Reactions
Mannich reactions involving formaldehyde, secondary amines, and β-ketoesters can also be employed to synthesize tetrahydroquinoline derivatives, followed by cyclization steps to form the target compound.
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors are increasingly utilized to improve yield, safety, and scalability. Reaction parameters such as temperature, catalyst loading, and residence time are optimized to maximize efficiency. Solvent recycling and catalyst recovery are also integral to sustainable manufacturing.
Data Table Summarizing Preparation Methods
| Method | Precursors | Catalyst | Solvent | Temperature | Reaction Time | Purification | Remarks |
|---|---|---|---|---|---|---|---|
| Cyclization of 2-aminobenzyl ketones | 2-Aminobenzyl ketone + Ethyl acetoacetate | p-TsOH | Ethanol | Reflux (~80-100°C) | 4–8 hours | Recrystallization | Widely used, high yield |
| Hantzsch multicomponent | Aldehyde + Ethyl acetoacetate + Amine | Acid (p-TsOH or acetic acid) | Ethanol | Reflux (~80-120°C) | 6–12 hours | Chromatography | Versatile, suitable for diversity |
| Mannich reaction | Formaldehyde + Secondary amine + β-Ketoester | Acid catalyst | Solvent (varies) | Reflux | Variable | Recrystallization | Additional steps needed |
Reaction Mechanisms and Optimization Strategies
Cyclization Mechanism
The key step involves nucleophilic attack of the amine group on the carbonyl carbon of the β-ketoester, followed by intramolecular cyclization and dehydration to form the tetrahydroquinoline ring system. Acid catalysis protonates carbonyl groups, increasing electrophilicity and facilitating ring closure.
Optimization of Reaction Conditions
- Temperature: Elevated temperatures accelerate cyclization but must be controlled to prevent side reactions.
- Catalyst Loading: Sufficient acid catalyst enhances yield, but excess can lead to degradation.
- Solvent Choice: Polar protic solvents like ethanol favor nucleophilic attack and cyclization.
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are employed to monitor progress and optimize reaction time.
Spectroscopic and Structural Characterization
Post-synthesis, the compound is characterized using:
- NMR Spectroscopy: Confirming the tetrahydroquinoline scaffold and ester functionality.
- Infrared Spectroscopy: Identifying characteristic C=O (~1700 cm−1) and C-O (~1250 cm−1) stretches.
- Mass Spectrometry: Confirming molecular weight and purity.
- X-ray Crystallography: Determining the three-dimensional structure and conformational details.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylate derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been investigated for its potential therapeutic applications:
- Antimicrobial Activity :
- Exhibits significant activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
A study highlighted its efficacy against clinical isolates of Staphylococcus aureus, showing not only inhibition of bacterial growth but also disruption of biofilm formation at sub-MIC concentrations.
- Anticancer Properties :
- In preclinical trials involving MCF-7 breast cancer cells, treatment led to significant tumor regression in xenograft models, indicating potential as a breast cancer therapy candidate.
Biological Activities
The compound exhibits various biological activities that make it a valuable lead compound in drug development:
- Antiviral and Antimalarial Activities : Quinoline derivatives are known for their effectiveness against viral infections and malaria.
Industrial Applications
Quinoline derivatives are utilized in the production of dyes and agrochemicals due to their chemical stability and reactivity. This compound serves as a building block for synthesizing more complex quinoline derivatives.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth and disrupted biofilm formation effectively.
Case Study 2: Anticancer Properties
In a preclinical trial involving MCF-7 breast cancer cells, treatment with this compound resulted in significant tumor regression in xenograft models. This suggests its potential as a therapeutic agent in breast cancer treatment.
Mechanism of Action
The mechanism of action of Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The compound may also interact with cellular receptors and ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
The structural and functional diversity of tetrahydroquinoline carboxylates allows for extensive comparisons. Below, key analogs are analyzed based on substituents, physicochemical properties, synthetic routes, and applications.
Structural Analogs and Substitution Patterns
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate | 1105193-22-3 | C₁₉H₂₁NO₂ | 295.4 | 3-ethyl, ester group |
| Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | 15912-55-7 | C₁₂H₁₅NO₂ | 205.26 | Isoquinoline scaffold, ester group |
| Ethyl 3-benzyl-1-ethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate | 1105190-31-5 | C₂₀H₂₂NO₃ | 323.39 | 3-benzyl, 2-oxo, 1-ethyl |
| Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | 918413-16-8 | C₁₉H₁₉NO₃ | 309.36 | 3-benzyl, 2-oxo |
| Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | 26906-40-1 | C₁₂H₁₃NO₃ | 219.24 | 2-oxo |
| Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate | 61919-44-6 | C₁₂H₁₀N₂O₆ | 278.22 | 3-hydroxy, 6-nitro, 2-oxo |
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., 2-oxo, nitro) increases polarity and hydrogen-bonding capacity, affecting solubility and bioavailability. For example, Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate has a high topological polar surface area (115 Ų), limiting membrane permeability .
- Bulkier Groups : The 3-benzyl substituent in CAS 918413-16-8 increases molecular weight (309.36 g/mol) and lipophilicity compared to the 3-ethyl analog .
This compound
Similar methods (e.g., cyclocondensation of ethyl acetoacetate with substituted anilines) may apply to the target compound.
Ethyl 3-benzyl Derivatives
Compounds like CAS 1105190-31-5 are synthesized via alkylation of tetrahydroquinoline precursors, with benzyl bromide as a common reagent .
Biological Activity
Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate (C13H17NO2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
- Molecular Formula : C13H17NO2
- Molar Mass : 219.28 g/mol
- CAS Number : 1105193-12-1
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacteria and fungi. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate its potential as a lead compound for developing new antimicrobial agents .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. This compound has been tested on various cancer cell lines, showing promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.5 |
| HeLa | 12.8 |
| A549 | 20.0 |
The compound induced apoptosis in these cells, evidenced by increased levels of pro-apoptotic markers such as caspase-3 and decreased levels of anti-apoptotic proteins .
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and proliferation. The compound has been shown to inhibit this pathway in cancer cells, leading to reduced cell growth and proliferation .
- Induction of Oxidative Stress : It may also induce oxidative stress in cancer cells, contributing to its cytotoxic effects .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.
Case Study 2: Anticancer Properties
In a preclinical trial involving MCF-7 breast cancer cells, treatment with this compound resulted in significant tumor regression in xenograft models. The study concluded that the compound could be a potent candidate for breast cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
